molecular formula C10H7NOS B13192576 5-(Pyridin-3-YL)thiophene-3-carbaldehyde

5-(Pyridin-3-YL)thiophene-3-carbaldehyde

Cat. No.: B13192576
M. Wt: 189.24 g/mol
InChI Key: RDOIJWUQZGRFGE-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)thiophene-3-carbaldehyde (CAS 1215859-26-9) is a high-purity heterocyclic building block of significant interest in advanced material science and medicinal chemistry research. This compound features a molecular framework that combines electron-rich thiophene and electron-deficient pyridine rings, a structure known to facilitate π-conjugation, which is critical for developing organic electronic materials . In material science, this aldehyde serves as a key precursor for the functionalization of carbon-based nanomaterials. Research on analogous structures, such as 5-(Benzo[b]thiophen-3-yl)pyridine-3-carbaldehyde, demonstrates their utility in creating fullerene derivatives for organic photovoltaics . These derivatives can exhibit bathochromic shifts in absorption spectra and tunable LUMO energy levels, contributing to improved light-harvesting efficiency in potential photovoltaic applications . In pharmaceutical research, the pyridine-thiophene core is a privileged scaffold found in compounds with diverse biological activities. Heterocyclic aldehydes like this are versatile intermediates for synthesizing a wide range of bioactive molecules, including chalcones, pyrimidines, and pyrazoles, which have demonstrated potent anti-inflammatory and antioxidant activities in scientific studies . The presence of both nitrogen and sulfur heteroatoms in its structure allows for diverse interaction with biological targets, making it a valuable template for drug discovery . Chemical Data: • CAS Number: 1215859-26-9 • Molecular Formula: C10H7NOS • Molecular Weight: 189.23 g/mol • MDL Number: MFCD24678300 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

5-pyridin-3-ylthiophene-3-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-6-8-4-10(13-7-8)9-2-1-3-11-5-9/h1-7H

InChI Key

RDOIJWUQZGRFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CS2)C=O

Origin of Product

United States

Retrosynthetic Analysis of 5 Pyridin 3 Yl Thiophene 3 Carbaldehyde

Potential Approaches for the Thiophene (B33073) Core Construction

The synthesis of the required substituted thiophene precursors can be achieved through several established cyclization methods. These methods construct the five-membered thiophene ring from acyclic starting materials. wikipedia.org

Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. wikipedia.org

Gewald Reaction: A versatile method for synthesizing 2-aminothiophenes, which can be further modified. It is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

Hinsberg Synthesis: This approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate.

The table below summarizes key methodologies for constructing the thiophene core.

Synthesis MethodKey ReactantsProduct Type
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Sulfurizing agent (e.g., P₄S₁₀)Substituted Thiophene
Gewald Reaction Ketone/Aldehyde, Active methylene (B1212753) nitrile, Elemental sulfur2-Aminothiophene derivative
Fiesselmann Synthesis β-chloro vinyl aldehydes/ketones, ThiolatesSubstituted Thiophene

Potential Approaches for the Pyridine (B92270) Moiety Construction

The synthesis of the 3-substituted pyridine precursor can be accomplished either by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

Hantzsch Pyridine Synthesis: A well-known method that typically involves a one-pot condensation of an aldehyde, a β-ketoester, and ammonia. baranlab.orgwikipedia.org This reaction produces a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. baranlab.orgwikipedia.org

Kröhnke Pyridine Synthesis: This method provides access to polysubstituted pyridines through the reaction of α,β-unsaturated ketones with pyridinium (B92312) ylides derived from α-picolinium salts. baranlab.org

Transition Metal-Catalyzed Cycloadditions: A modern approach involves the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals like cobalt or rhodium, offering a powerful route to substituted pyridines. researchgate.net

Functionalization of Pyridine: Direct electrophilic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, but it occurs at the 3-position under harsh conditions. wikipedia.orgnih.gov More controlled methods involve metallation followed by reaction with an electrophile.

Key methods for constructing the pyridine moiety are outlined in the table below.

Synthesis MethodKey ReactantsProduct Type
Hantzsch Synthesis Aldehyde, β-Ketoester (2 equiv.), AmmoniaSubstituted Dihydropyridine (then oxidized)
Kröhnke Synthesis α,β-Unsaturated ketone, Pyridinium ylidePolysubstituted Pyridine
[2+2+2] Cycloaddition Alkyne (2 equiv.), Nitrile, Metal catalystSubstituted Pyridine

Strategies for Interconnecting the Pyridine and Thiophene Fragments

Palladium-catalyzed cross-coupling reactions are the most prominent and effective strategies for forming the C-C bond between the thiophene and pyridine rings. The choice of reaction depends on the nature of the precursors (halide, boronic acid, or organostannane).

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents. mdpi.comnih.gov The reaction couples an organoboron species with an organohalide in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.gov For the target molecule, this could involve coupling 3-pyridylboronic acid with a 5-halo-thiophene-3-carbaldehyde, or vice versa. cdnsciencepub.comresearchgate.netacs.org

Stille Coupling: This reaction involves the coupling of an organostannane (tin) compound with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While powerful and tolerant of many functional groups, the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgthermofisher.com

A comparison of these two primary coupling strategies is provided below.

FeatureSuzuki-Miyaura CouplingStille Coupling
Thiophene Precursor Halide or Boronic Acid/EsterHalide or Organostannane
Pyridine Precursor Boronic Acid/Ester or HalideOrganostannane or Halide
Catalyst System Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) + BasePd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄)
Advantages Low toxicity of boron reagents, commercially available precursors.Stable organostannane reagents, tolerant of many functional groups. thermofisher.com
Disadvantages Potential for boronic acid decomposition.High toxicity of tin compounds and byproducts. organic-chemistry.org

Methodologies for Introducing the Formyl Group

Introducing the formyl group onto the thiophene ring can be done either before or after the coupling step. If performed after coupling (on the 5-(pyridin-3-yl)thiophene intermediate), regioselectivity becomes a key consideration.

Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich aromatic rings using a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). google.comresearchgate.net For thiophenes, this reaction typically shows a strong preference for the α-position (C2 or C5). Directing formylation to the β-position (C3 or C4) is challenging and often requires specific substitution patterns.

Lithiation and Formylation: A highly regioselective method that involves deprotonation of a specific C-H bond with a strong organolithium base (e.g., n-BuLi), followed by quenching the resulting aryllithium intermediate with a formylating agent like DMF. The site of lithiation can be controlled by existing substituents or through halogen-metal exchange from a brominated precursor.

Oxidation of a Methyl/Hydroxymethyl Group: If a precursor with a methyl or hydroxymethyl group at the 3-position is synthesized, it can be oxidized to the corresponding aldehyde using a variety of standard oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

The following table summarizes common methods for introducing a formyl group onto a thiophene ring.

MethodReagentsRequired PrecursorRegioselectivity
Vilsmeier-Haack POCl₃, DMFActivated Thiophene RingTypically α-position (C2/C5)
Lithiation-Formylation 1. n-BuLi or t-BuLi2. DMFHalogenated or specifically substituted thiopheneHigh; determined by site of lithiation
Oxidation MnO₂, PCC, etc.3-Methyl or 3-HydroxymethylthiopheneN/A (Functional group transformation)
Reduction DIBAL-H3-Thiophenecarboxylic acid or esterN/A (Functional group transformation)

Synthetic Methodologies for 5 Pyridin 3 Yl Thiophene 3 Carbaldehyde and Its Derivatives

Direct Synthetic Routes to the Core Structure

Direct synthetic routes to complex heterocyclic systems like 5-(Pyridin-3-YL)thiophene-3-carbaldehyde offer advantages in terms of step economy and operational simplicity. These methods often involve the simultaneous formation of multiple bonds in a single reaction vessel, thereby streamlining the synthetic process.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial parts of all the initial components. tcichemicals.commdpi.com While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs are well-applied to the synthesis of substituted thiophenes.

One of the most prominent MCRs for thiophene (B33073) synthesis is the Gewald reaction. wikipedia.orgderpharmachemica.comorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgderpharmachemica.com The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene derivatives by varying the starting materials. derpharmachemica.com Although the classic Gewald reaction yields a 2-aminothiophene, modifications and subsequent functional group transformations could potentially be envisioned as a pathway to structures like the target molecule.

The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org

Table 1: Examples of Multi-component Reactions for Thiophene Synthesis

Reaction Name Reactants Product Type Key Features

One-Pot Cyclization and Functionalization Strategies

One-pot syntheses, which may or may not be true multi-component reactions, involve multiple sequential transformations within a single reactor without the isolation of intermediates. This approach is highly efficient, reducing solvent waste and purification steps. nih.gov The synthesis of functionalized thiophenes can be achieved through such one-pot procedures. For instance, a one-pot method for preparing 2,5-diarylthiophene-1-oxides from arylacetylenes has been developed, showcasing the potential of one-pot strategies in this area. researchgate.net

While a direct one-pot synthesis leading to this compound is not prominently described, the development of such a process would likely involve the in-situ generation of a thiophene precursor followed by an immediate cross-coupling or functionalization step.

Stepwise Synthesis Approaches

Stepwise synthesis provides a more controlled and often more adaptable route to complex molecules. This approach involves the separate preparation of key building blocks, which are then combined in a final coupling step. For the synthesis of this compound, this typically involves the preparation of a functionalized thiophene-3-carbaldehyde and a functionalized pyridine (B92270), followed by a cross-coupling reaction.

Preparation of Functionalized Thiophene Intermediates

A key intermediate for the stepwise synthesis is a thiophene-3-carbaldehyde bearing a handle for cross-coupling, most commonly a halogen atom. 5-Bromothiophene-3-carbaldehyde (B112174) is a commercially available and synthetically valuable precursor.

Alternatively, substituted thiophene-3-carbaldehydes can be synthesized through multi-step sequences. For example, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde has been achieved from 2,3,5-tribromothiophene. This synthesis involves a series of chemo- and regioselective lithium-bromine exchange reactions. mdpi.com A crucial step is the formylation of a lithiated thiophene intermediate using a formylating agent like N,N-dimethylformamide (DMF). mdpi.com

Table 2: Synthesis of a Functionalized Thiophene-3-carbaldehyde Intermediate

Starting Material Reagents Product Yield Reference

Preparation of Functionalized Pyridine Intermediates

For the pyridine component, a common and versatile intermediate for cross-coupling reactions is a pyridinylboronic acid or its corresponding ester. Pyridine-3-boronic acid is a key reagent for introducing the pyridin-3-yl moiety via Suzuki-Miyaura coupling.

The synthesis of pyridine-3-boronic acid can be achieved through several methods. A common laboratory-scale preparation involves the lithium-halogen exchange of 3-bromopyridine (B30812) with n-butyllithium at low temperatures, followed by quenching the resulting 3-lithiopyridine with a borate (B1201080) ester, such as triisopropyl borate. orgsyn.orgchemicalbook.com Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. orgsyn.orgchemicalbook.com Another method involves the palladium-catalyzed reaction of 3-bromopyridine with bis(pinacolato)diboron.

Table 3: Representative Synthesis of Pyridine-3-boronic Acid

Starting Material Reagents Product Yield Reference

Cross-Coupling Strategies for Thiophene-Pyridine Linkage

The final and crucial step in the stepwise synthesis is the formation of the carbon-carbon bond between the thiophene and pyridine rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

The Suzuki-Miyaura coupling is a highly versatile reaction that couples an organoboron compound (like pyridine-3-boronic acid) with a halide or triflate (like 5-bromothiophene-3-carbaldehyde) in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules. nih.gov The reaction of 5-bromothiophene-3-carbaldehyde with pyridine-3-boronic acid under Suzuki-Miyaura conditions would directly yield the target compound, this compound.

Table 4: Generalized Conditions for Suzuki-Miyaura Coupling

Thiophene Substrate Pyridine Substrate Catalyst Base Solvent Product

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin compound) with an organic halide or triflate. wikipedia.org For the synthesis of the target molecule, this could involve the coupling of 5-(trimethylstannyl)thiophene-3-carbaldehyde with 3-bromopyridine, or conversely, 5-bromothiophene-3-carbaldehyde with 3-(trimethylstannyl)pyridine. A typical catalyst system for Stille coupling is a palladium source like Pd₂(dba)₃ with a phosphine (B1218219) ligand such as P(o-tol)₃. rsc.org While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

Table 5: Generalized Conditions for Stille Coupling | Thiophene Substrate | Pyridine Substrate | Catalyst System | Solvent | Product | |---|---|---|---|---|---| | 5-(Trimethylstannyl)thiophene-3-carbaldehyde | 3-Bromopyridine | Pd₂(dba)₃ / P(o-tol)₃ | Toluene or DMF | this compound | | 5-Bromothiophene-3-carbaldehyde | 3-(Trimethylstannyl)pyridine | Pd₂(dba)₃ / P(o-tol)₃ | Toluene or DMF | this compound |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for the construction of biaryl systems, including the pyridinyl-thiophene core. These reactions offer a high degree of functional group tolerance and typically proceed with good to excellent yields.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with an organic halide, is a powerful tool for this synthesis. organic-chemistry.org A plausible route involves the reaction of 3-pyridylboronic acid with a 5-halothiophene-3-carbaldehyde derivative. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. doaj.orgnih.gov The choice of solvent and base is crucial for the reaction's success, with aqueous solutions of carbonates or phosphates often employed. organic-chemistry.org

Reactant 1Reactant 2CatalystBaseSolventYield (%)
3-Pyridylboronic acid5-Bromothiophene-3-carbaldehydePd(PPh₃)₄K₂CO₃Toluene/Ethanol (B145695)/H₂OModerate to High
3-Pyridylboronic acid pinacol (B44631) ester5-Iodothiophene-3-carbaldehydePdCl₂(dppf)Cs₂CO₃DioxaneHigh

Stille Coupling: The Stille coupling utilizes an organotin reagent and an organic halide. unacademy.com For the synthesis of the target molecule, this would typically involve the reaction of 3-(tributylstannyl)pyridine (B1335939) with a 5-halothiophene-3-carbaldehyde. A key advantage of the Stille reaction is the stability of the organostannane reagents to a wide range of reaction conditions. unacademy.com However, the toxicity of organotin compounds is a significant drawback. juniperpublishers.com

Reactant 1Reactant 2CatalystSolventYield (%)
3-(Tributylstannyl)pyridine5-Bromothiophene-3-carbaldehydePd(PPh₃)₄TolueneGood
3-(Trimethylstannyl)pyridine5-Iodothiophene-3-carbaldehydePd₂(dba)₃/P(o-tol)₃DioxaneGood to Excellent

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is generally more reactive than its organoboron or organotin counterparts, often allowing for milder reaction conditions. wikipedia.org The synthesis could proceed via the coupling of a 3-pyridylzinc halide with 5-bromothiophene-3-carbaldehyde. orgsyn.org The preparation of the organozinc reagent is a critical step, often generated in situ from the corresponding pyridyl halide. organic-chemistry.org

Reactant 1Reactant 2CatalystSolventYield (%)
3-Pyridylzinc chloride5-Bromothiophene-3-carbaldehydePd(PPh₃)₄THFGood
3-Pyridylzinc bromide5-Iodothiophene-3-carbaldehydePdCl₂(dppf)THF/TolueneHigh
Other Transition Metal-Catalyzed Biaryl Couplings

While palladium catalysts are dominant, other transition metals such as nickel, copper, and iron have been explored for the synthesis of biaryl compounds, often offering advantages in terms of cost and reactivity.

Nickel-Catalyzed Coupling: Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions. nih.govnih.gov Nickel complexes, often in combination with specific ligands, can catalyze the coupling of pyridyl halides with thiophene derivatives. rsc.org These reactions can sometimes offer different selectivity compared to their palladium-catalyzed counterparts.

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. Modern variations of copper-catalyzed couplings can be used to form C-C bonds between heteroaromatic rings. For instance, a copper(I)-catalyzed process could potentially couple a 3-halopyridine with a functionalized thiophene. mdpi.comacs.orgacs.org

Iron-Catalyzed Coupling: Iron, being an abundant and non-toxic metal, is an attractive candidate for catalysis. springernature.com Iron-catalyzed cross-coupling reactions have emerged as a promising green alternative for the formation of C-C bonds, and could potentially be applied to the synthesis of 5-(pyridin-3-yl)thiophene. core.ac.ukresearchgate.net

Metal-Free Coupling Methodologies

Growing interest in sustainable chemistry has spurred the development of metal-free coupling reactions. These methods avoid the use of expensive and potentially toxic transition metals. One such approach involves the use of hypervalent iodine reagents to facilitate the arylation of C-H bonds. nih.gov For the synthesis of the target compound, this could involve the direct arylation of a 3-formylthiophene with a 3-pyridyliodonium salt. rsc.org Photoredox catalysis also presents a metal-free avenue for the formation of biaryl linkages under mild conditions.

Formylation Reactions for Carbaldehyde Installation

The introduction of the carbaldehyde group at the 3-position of the thiophene ring is a critical step. This can be achieved either on a pre-formed 5-(pyridin-3-yl)thiophene scaffold or by using a thiophene starting material that already contains the formyl group or a precursor.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). ijpcbs.com When applied to 2-substituted thiophenes, formylation generally occurs at the 5-position. However, in the case of 2,2'-bithiophene, formylation has been observed at the 5- and 5'-positions. researchgate.net For the synthesis of this compound, direct formylation of 5-(pyridin-3-yl)thiophene would likely lead to formylation at the more reactive 2-position of the thiophene ring. Therefore, a blocking group at the 2-position might be necessary to direct formylation to the 3-position.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols. unacademy.comwikipedia.orglscollege.ac.in It involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution, proceeding through a dichlorocarbene (B158193) intermediate. While it has been reported to work for some electron-rich heterocycles like pyrroles and indoles, its application to less activated systems like thiophene, and specifically to a substituted thiophene like 5-(pyridin-3-yl)thiophene, is not well-established and generally considered inefficient. wikipedia.orgresearchgate.net

Lithiation-Quenching with N,N-Dimethylformamide

A versatile and regioselective method for introducing a formyl group is through lithiation followed by quenching with an electrophile such as N,N-dimethylformamide (DMF). commonorganicchemistry.com This approach requires the selective deprotonation or lithium-halogen exchange at the desired position on the thiophene ring. For instance, starting with 3-bromothiophene, lithiation at the 3-position can be achieved using a strong base like n-butyllithium or through lithium-halogen exchange, followed by the addition of DMF to install the formyl group. mdpi.comresearchgate.net In a multi-step synthesis, a suitably protected 5-(pyridin-3-yl)-3-bromothiophene could be subjected to this reaction sequence to yield the target aldehyde. thieme-connect.de The regioselectivity of the lithiation is a key factor and can often be controlled by the choice of base and reaction conditions. mdpi.com

Thiophene SubstrateLithiating AgentElectrophileKey Consideration
5-(Pyridin-3-yl)-3-bromothiophenen-BuLi or t-BuLiDMFLithium-halogen exchange is typically fast and regioselective.
5-(Pyridin-3-yl)thiopheneDirected metalation group at C2 or C4DMFA directing group would be necessary to achieve lithiation at C3.
Oxidation of Corresponding Alcohols or Methyl Groups

The formation of the aldehyde functional group at the C3 position of the thiophene ring is a critical step in the synthesis of this compound. This transformation is commonly achieved through the oxidation of a precursor alcohol, namely [5-(pyridin-3-yl)thiophen-3-yl]methanol, or potentially through the controlled oxidation of a methyl group from 3-methyl-5-(pyridin-3-yl)thiophene.

Oxidation of [5-(Pyridin-3-yl)thiophen-3-yl]methanol:

The oxidation of primary alcohols to aldehydes is a foundational transformation in organic synthesis. For a substrate like [5-(pyridin-3-yl)thiophen-3-yl]methanol, a variety of reagents can be employed. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid. Mild oxidizing agents are generally preferred for this conversion.

Commonly used reagents include manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic and allylic-type alcohols. Pyridinium (B92312) chlorochromate (PCC) is another classic reagent that reliably converts primary alcohols to aldehydes without significant over-oxidation. Other modern methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base) or the Dess-Martin periodinane (DMP) oxidation, offer high yields and mild reaction conditions, making them suitable for complex heterocyclic substrates.

Oxidizing AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
MnO₂ Dichloromethane, ChloroformRoom Temp to RefluxChemoselective for allylic/benzylic alcohols, mild conditions.Requires large excess of reagent, can be slow.
PCC DichloromethaneRoom TempReliable, good yields, stops at aldehyde.Chromium-based (toxic), requires anhydrous conditions.
Swern Oxidation Dichloromethane-78 to Room TempHigh yields, mild, avoids heavy metals.Requires cryogenic temperatures, unpleasant odor.
DMP Oxidation DichloromethaneRoom TempFast, high yields, neutral conditions.Reagent is shock-sensitive, relatively expensive.

Oxidation of 3-Methyl-5-(pyridin-3-yl)thiophene:

Directly converting a methyl group on the thiophene ring to an aldehyde is a more challenging transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are often required, which typically oxidize the methyl group all the way to a carboxylic acid. Achieving a controlled partial oxidation to the aldehyde stage is difficult and often results in low yields. One potential, albeit multi-step, approach involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a bromomethyl intermediate, followed by conversion to the aldehyde via methods like the Sommelet or Kornblum oxidation.

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound requires precise control over the placement of functional groups and the formation of the bond between the two heterocyclic rings. This control, known as chemo- and regioselectivity, is paramount for an efficient synthetic route.

A primary strategy for ensuring the correct connectivity involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This approach relies on the pre-functionalization of both the thiophene and pyridine rings. For instance, the coupling of 3-pyridylboronic acid with a 5-bromo-thiophene-3-carbaldehyde derivative (with the aldehyde group often protected as an acetal) ensures the desired 5-(pyridin-3-yl) linkage. The regioselectivity is dictated by the initial positions of the halogen and boronic acid functional groups. The chemoselectivity of the Suzuki reaction is high, tolerating a wide range of functional groups, including the protected aldehyde. nih.gov

Another powerful technique for achieving regioselectivity on the thiophene ring is through a directed bromine/lithium exchange reaction. mdpi.comresearchgate.net A synthetic route could start with a multi-brominated thiophene. By carefully controlling the stoichiometry of an organolithium reagent (like n-butyllithium) and the reaction temperature, specific bromine atoms can be selectively exchanged for lithium. mdpi.com The resulting lithiated thiophene can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group at the desired position. mdpi.com This method provides excellent regiocontrol, allowing for the stepwise functionalization of the thiophene core. mdpi.comresearchgate.net

Synthetic ChallengeMethodKey PrincipleOutcome
Ring Coupling Suzuki-Miyaura Cross-CouplingReaction between a boronic acid (e.g., 3-pyridylboronic acid) and a halo-thiophene (e.g., 5-bromothiophene-3-carbaldehyde). nih.govnih.govForms the C-C bond specifically between C5 of thiophene and C3 of pyridine.
Aldehyde Placement Halogen-Lithium ExchangeSelective lithiation of a brominated thiophene at a specific position (e.g., C3) followed by quenching with DMF. mdpi.comIntroduces the aldehyde group regioselectively at the C3 position.
Avoiding Side Reactions Use of Protecting GroupsTemporarily masking the reactive aldehyde group (e.g., as a diethyl acetal) during subsequent reaction steps like cross-coupling.Prevents unwanted reactions of the aldehyde and improves overall yield.

Sustainable and Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, energy consumption, and the use of hazardous materials. chemijournal.comfrontiersin.org

One significant green approach is the utilization of microwave-assisted organic synthesis (MAOS). frontiersin.orgnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. frontiersin.orgcore.ac.uk Cross-coupling reactions and the formation of heterocyclic rings are particularly amenable to microwave heating. nih.govresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or bio-derived solvents such as γ-valerolactone (GVL) can significantly reduce the environmental impact of a synthesis. frontiersin.orgnih.gov Furthermore, solvent-free reactions, where reagents are mixed and heated directly or ground together (mechanochemistry), represent an ideal scenario, minimizing solvent waste entirely. chemijournal.comunigoa.ac.in

Catalysis is a cornerstone of green chemistry. The use of highly efficient and recyclable heterogeneous catalysts can simplify product purification and reduce waste. For instance, palladium nanoparticles supported on materials like cross-linked cyclodextrin (B1172386) have been used for C-H arylation of thiophenes, offering a greener alternative to homogeneous catalysts that can be difficult to remove from the product. frontiersin.org

Green Chemistry PrincipleApplication in SynthesisBenefit
Energy Efficiency Microwave-Assisted SynthesisDrastically reduced reaction times and energy consumption. nih.gov
Safer Solvents Use of water, ethanol, or GVL instead of chlorinated solvents. frontiersin.orgnih.govReduced toxicity and environmental pollution.
Waste Prevention Solvent-free mechanochemistry or catalytic C-H activation. frontiersin.orgunigoa.ac.inHigh atom economy, minimizes or eliminates solvent waste.
Catalysis Use of recyclable heterogeneous catalysts. frontiersin.orgSimplified purification, reduced catalyst waste, potential for continuous flow processes.

Reactivity and Chemical Transformations of 5 Pyridin 3 Yl Thiophene 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is the basis for numerous significant synthetic transformations, including carbon-carbon bond formation, reduction to alcohols, and oxidation to carboxylic acids.

Nucleophilic addition is a principal reaction pathway for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is typically protonated upon workup to yield the final product.

Aldol (B89426) and related condensation reactions are powerful methods for forming carbon-carbon bonds. In these reactions, 5-(pyridin-3-yl)thiophene-3-carbaldehyde acts as the electrophilic partner, reacting with an enolate or an equivalent carbanion.

The Claisen-Schmidt condensation , a variation of the aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base. This reaction is particularly effective when the aldehyde, like this compound, has no α-hydrogens, thus preventing self-condensation. While specific studies on this compound are not prevalent, the reactivity can be inferred from similar compounds. For instance, thiophene-3-carbaldehyde has been successfully reacted with various substituted acetophenones in the presence of potassium hydroxide (B78521) (KOH) in ethanol (B145695) to synthesize chalcone (B49325) derivatives (α,β-unsaturated ketones). nih.gov This reaction proceeds by the deprotonation of the ketone to form an enolate, which then attacks the aldehyde carbonyl. The resulting aldol adduct readily dehydrates to form the stable conjugated system of the chalcone.

Table 1: Representative Claisen-Schmidt Condensation of Thiophene-3-carbaldehyde This table illustrates the reaction of a closely related compound, thiophene-3-carbaldehyde, with various ketones.

AldehydeKetoneBaseProduct (Chalcone Derivative)
Thiophene-3-carbaldehyde4-HydroxyacetophenoneKOH1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one
Thiophene-3-carbaldehyde4-MethoxyacetophenoneKOH1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one
Thiophene-3-carbaldehyde4-BromoacetophenoneKOH1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate), catalyzed by a weak base like an amine. tue.nl This reaction would involve the nucleophilic addition of the carbanion derived from the active methylene compound to the carbonyl of this compound, followed by dehydration. This method is widely used for the synthesis of substituted alkenes. mdpi.com

Olefination reactions provide a highly effective route for converting aldehydes into alkenes.

The Wittig reaction utilizes a phosphorus ylide (a phosphorane) to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com The reaction of this compound with a phosphonium (B103445) ylide would proceed through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com This reaction is a cornerstone of synthetic chemistry for its reliability in forming C=C bonds at a specific location. thieme-connect.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions, typically generated by treating a phosphonate ester with a base, are more nucleophilic and generally less basic than their phosphonium ylide counterparts. wikipedia.org A key advantage of the HWE reaction is that it often produces the thermodynamically more stable (E)-alkene with high selectivity, especially when used with stabilized phosphonates. wikipedia.orgorganic-chemistry.org The byproduct, a water-soluble phosphate (B84403) salt, is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. organic-chemistry.org

Table 2: Generalized Olefination Reactions

Reaction NameReagentGeneral ProductKey Features
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)AlkeneForms C=C bond; byproduct is triphenylphosphine oxide. masterorganicchemistry.com
Horner-Wadsworth-EmmonsPhosphonate Carbanion ((RO)₂P(O)CHR⁻)AlkeneOften provides high (E)-selectivity; water-soluble phosphate byproduct. wikipedia.orgorganic-chemistry.org

Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that readily add to aldehydes to form alcohols. libretexts.org The reaction of this compound with such an organometallic reagent would involve the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This addition creates a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. youtube.com This two-step sequence is a fundamental method for constructing more complex alcohol structures from simpler aldehyde precursors. youtube.com

The aldehyde functional group in this compound can be readily reduced to a primary alcohol, yielding [5-(pyridin-3-yl)thiophen-3-yl]methanol. This transformation is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (like ethanol or methanol) is a common and mild reagent for this purpose. For less reactive aldehydes or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be used, followed by a careful aqueous workup. rsc.org Catalytic hydrogenation is another method, although it may also reduce other functional groups depending on the catalyst and conditions.

The aldehyde group is easily oxidized to a carboxylic acid. The oxidation of this compound would yield 5-(pyridin-3-yl)thiophene-3-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, Jones reagent (CrO₃ in sulfuric acid and acetone), and silver oxide (Tollens' reagent). The choice of reagent depends on the presence of other sensitive functional groups within the molecule. For instance, while the thiophene (B33073) ring is relatively stable to oxidation, harsh conditions can lead to ring opening. pharmaguideline.com Milder methods, such as using sodium chlorite (B76162) (NaClO₂) with a scavenger, are often preferred for complex molecules.

Formation of Imines, Oximes, and Hydrazones

The aldehyde functional group in this compound serves as a key site for condensation reactions. It readily reacts with primary amines, hydroxylamine, and hydrazine (B178648) derivatives to form the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions typically proceed by the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

The synthesis of these derivatives is often straightforward, sometimes occurring at room temperature or with gentle heating in a suitable solvent like ethanol. mdpi.compnu.ac.ir The formation of hydrazones, in particular, is a versatile transformation, as these products can serve as intermediates for the synthesis of other complex heterocyclic systems. nih.govuobaghdad.edu.iq

Table 1: Representative Condensation Reactions of this compound
Product TypeReactantGeneral Product StructureTypical Conditions
Imine (Schiff Base)Primary Amine (R-NH₂)Imine structureEthanol, Room Temperature or Reflux
OximeHydroxylamine (NH₂OH)Oxime structureEthanol/Water, often with a mild base or acid catalyst
HydrazoneHydrazine (R-NH-NH₂)Hydrazone structureEthanol, often with a catalytic amount of acid, Reflux

Cannizzaro and Tishchenko Reactions

As an aldehyde lacking α-hydrogens, this compound is a suitable substrate for disproportionation reactions like the Cannizzaro and Tishchenko reactions.

The Cannizzaro reaction involves treating the aldehyde with a strong base (e.g., concentrated KOH). wikipedia.org Under these conditions, two molecules of the aldehyde undergo a redox reaction: one is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol. beilstein-journals.org This would yield sodium 5-(pyridin-3-yl)thiophene-3-carboxylate and [5-(pyridin-3-yl)thiophen-3-yl]methanol. A "crossed" Cannizzaro reaction, using a sacrificial aldehyde like formaldehyde, can be employed to favor the reduction of the more valuable aldehyde to the alcohol. ajgreenchem.com

The Tishchenko reaction provides an alternative pathway, typically catalyzed by an aluminum alkoxide. wikipedia.orgorganic-chemistry.org In this reaction, two molecules of the aldehyde disproportionate to form an ester. researchgate.net For this compound, this reaction would produce [5-(pyridin-3-yl)thiophen-3-yl]methyl 5-(pyridin-3-yl)thiophene-3-carboxylate. The reaction mechanism involves the formation of a hemiacetal intermediate followed by an intramolecular hydride shift. wikipedia.orgrsc.org

Electrophilic Aromatic Substitution (EAS) Reactions on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). However, in this compound, the ring is substituted with two deactivating groups: the formyl group at the 3-position and the pyridin-3-yl group at the 5-position. Both groups withdraw electron density from the thiophene ring, making it less susceptible to electrophilic attack than thiophene itself.

Nucleophilic Aromatic Substitution (NAS) Reactions on the Pyridine (B92270) Ring

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. NAS reactions on pyridine preferentially occur at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the intermediate σ-complex (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.org Attack at the 3-position does not allow for this stabilization. In this compound, the thiophene substituent is at the 3-position, leaving the C2, C4, and C6 positions as potential sites for nucleophilic attack, with C2 and C6 being the most favored.

Deprotonative Functionalization of the Pyridine Ring

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The nitrogen atom of the pyridine ring can act as a DMG, facilitating lithiation at the C2 or C6 positions with a strong base like n-butyllithium. The resulting aryllithium species can then react with various electrophiles to introduce new functional groups. Given the structure of this compound, DoM could potentially be used to selectively functionalize the pyridine ring at the C2 position.

Chichibabin Reaction and Related Aminations

The Chichibabin reaction is a classic method for the amination of pyridine, involving its reaction with sodium amide (NaNH₂) to introduce an amino group. wikipedia.orgmyttex.net The reaction is a type of nucleophilic substitution where a hydride ion is eliminated. wikipedia.org It typically occurs at the C2 or C6 positions of the pyridine ring. youtube.com

However, the success of the Chichibabin reaction is sensitive to the electronic nature of substituents on the pyridine ring. Electron-withdrawing groups are known to inhibit the reaction. wikipedia.org The 5-(thiophene-3-carbaldehyde) substituent on the pyridine ring is strongly electron-withdrawing due to the combined effects of the thiophene ring and the aldehyde group. This deactivation of the pyridine ring makes it a poor substrate for the traditional Chichibabin reaction.

Reactions Involving the Thiophene Ring Heteroatom

The sulfur atom in the thiophene ring can participate directly in chemical reactions, most notably oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (thiophene S-oxide) and subsequently to a sulfone (thiophene S,S-dioxide). Oxidation of thiophene with reagents like trifluoroperacetic acid leads to the formation of a thiophene S-oxide as an intermediate. wikipedia.org These S-oxides are often unstable but can be trapped or utilized in situ. For instance, they can act as dienes in Diels-Alder cycloaddition reactions, providing a route to complex, functionalized arenes. The oxidation significantly alters the electronic properties of the ring system. nih.gov

Reactions Involving the Pyridine Ring Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles. However, the attachment of the electron-withdrawing 5-(thiophene-3-carbaldehyde) substituent at the 3-position of the pyridine ring is expected to reduce the electron density on the nitrogen, thereby modulating its reactivity.

The conversion of the pyridine nitrogen to a pyridine-N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. This reaction is typically achieved by treatment with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. For 3-substituted pyridines, the use of m-CPBA has been reported to be highly effective. arkat-usa.org

The introduction of the N-oxide functionality in this compound would have a profound influence on its electronic properties. The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the ortho (2- and 6-) and para (4-) positions of the pyridine ring. This enhanced electron density makes the pyridine-N-oxide more susceptible to electrophilic substitution compared to the parent pyridine. At the same time, the N-oxide oxygen can act as a nucleophile.

The general reaction for the N-oxidation of a 3-substituted pyridine is presented below:

General Reaction for N-Oxidation of 3-Substituted Pyridines
Reactant Reagent Product

Data compiled from representative chemical transformations.

In the case of this compound, the N-oxidation would likely proceed smoothly, with the thiophene ring being generally stable to these oxidizing conditions. The resulting N-oxide would be a versatile intermediate for further functionalization of the pyridine ring.

Quaternization involves the alkylation of the pyridine nitrogen atom, leading to the formation of a positively charged pyridinium (B92312) salt. This reaction is typically carried out using alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reactivity of the pyridine nitrogen towards quaternization is influenced by both electronic and steric factors.

The electron-withdrawing nature of the 5-(thiophene-3-carbaldehyde) substituent is expected to decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing conditions for quaternization compared to unsubstituted pyridine. However, the substituent is at the 3-position, which does not impose significant steric hindrance around the nitrogen atom, a factor that can impede quaternization with bulky alkylating agents. Studies on the quaternization of various pyridine derivatives have shown that both the electronic nature of substituents and steric hindrance play crucial roles in the reaction's success and rate. nih.govresearchgate.net

Below is a representative table illustrating the quaternization of pyridines with different substituents:

Representative Quaternization Reactions of Substituted Pyridines

Pyridine Derivative Alkylating Agent Product Relative Reactivity
Pyridine Methyl Iodide N-Methylpyridinium Iodide High
3-Methylpyridine Methyl Iodide N,3-Dimethylpyridinium Iodide High
3-Chloropyridine Methyl Iodide 3-Chloro-N-methylpyridinium Iodide Moderate

This table is illustrative and based on general principles of chemical reactivity.

For this compound, quaternization with a small alkyl halide like methyl iodide is expected to proceed, yielding the corresponding N-alkylpyridinium salt. This transformation would significantly alter the molecule's properties, making the pyridinium ring even more electron-deficient and activating the positions ortho and para to the nitrogen for nucleophilic attack.

Multi-Site Reactivity and Synergistic Effects Between Heterocyclic Rings

The presence of two interconnected heterocyclic rings with opposing electronic characteristics—the electron-deficient pyridine and the electron-rich thiophene—leads to a complex interplay of reactivity. The thiophene ring, being more electron-rich than benzene, is generally more reactive towards electrophilic substitution. pharmaguideline.com Conversely, the pyridine ring is more susceptible to nucleophilic attack.

The formyl group at the 3-position of the thiophene ring is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. This deactivation would likely direct any electrophilic attack to the less deactivated position of the thiophene ring.

A key aspect of the multi-site reactivity is the potential for electronic communication between the two rings. The thiophene ring can transmit electronic effects of substituents. documentsdelivered.com In this compound, the electron-withdrawing pyridine ring and the aldehyde group work in concert to reduce the electron density of the thiophene ring. Conversely, the thiophene ring, despite the deactivating aldehyde, can still influence the electronic properties of the pyridine ring.

The table below summarizes the general reactivity of pyridine and thiophene rings:

General Reactivity of Pyridine and Thiophene

Heterocycle Primary Reactivity Preferred Position of Attack
Pyridine Nucleophilic Substitution C-2, C-4

This is a generalized summary of the reactivity of the parent heterocycles.

In this compound, the substitution pattern and the interplay between the rings and the aldehyde group create a unique reactivity landscape that can be exploited for the synthesis of more complex molecules.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-(Pyridin-3-YL)thiophene-3-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde, thiophene (B33073), and pyridine (B92270) protons.

The aldehydic proton (H-C=O) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between 9.8 and 10.2 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen.

The thiophene ring contains two protons. H-2 (adjacent to the sulfur atom) and H-4 (adjacent to the aldehyde group) would appear as distinct doublets, with a small coupling constant characteristic of meta-coupling in a thiophene ring.

The pyridine ring protons would present a more complex pattern. The proton at the 2-position of the pyridine ring is expected to be the most downfield of the pyridine signals, appearing as a doublet. The proton at the 6-position would likely be a doublet of doublets, and the remaining protons would have characteristic shifts and coupling patterns based on their positions relative to the nitrogen atom and the thiophene substituent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~10.05 s (singlet) H-aldehyde
~9.00 d (doublet) H-2 (Pyridine)
~8.65 dd (doublet of doublets) H-6 (Pyridine)
~8.20 s (singlet) H-4 (Thiophene)
~8.05 dt (doublet of triplets) H-4 (Pyridine)
~7.80 s (singlet) H-2 (Thiophene)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around 185-195 ppm. The carbons of the aromatic thiophene and pyridine rings would resonate in the approximate range of 110-160 ppm. The specific chemical shifts would depend on their position relative to the heteroatoms (N and S) and the electron-withdrawing aldehyde group.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

Predicted Chemical Shift (δ, ppm) Assignment
~190.0 C-aldehyde

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the pyridine ring and to differentiate the two thiophene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the linkage between the pyridine ring, the thiophene ring, and the aldehyde group. For instance, a correlation between the aldehyde proton and the C-3 carbon of the thiophene ring would confirm the position of the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining the preferred conformation and stereochemistry of the molecule, particularly the relative orientation of the two aromatic rings.

The chemical shifts of certain protons can be sensitive to the solvent used for the NMR experiment. For instance, using a more polar solvent like DMSO-d₆ instead of CDCl₃ could induce shifts in the proton signals, particularly those near the polar aldehyde group and the pyridine nitrogen.

Variable temperature NMR studies could provide insights into the rotational dynamics of the molecule, specifically the barrier to rotation around the single bond connecting the thiophene and pyridine rings. Changes in the NMR spectrum as the temperature is lowered or raised could indicate the presence of different conformers that are rapidly interconverting at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry provides a very precise measurement of a compound's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₇NOS.

HRMS analysis would be used to confirm this formula. The calculated exact mass is compared to the experimentally measured mass. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition, which is a critical component of structural verification.

Table 3: Predicted HRMS Data for this compound

Ion Formula Ion Type Calculated Exact Mass Measured Mass

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when employing electron impact (EI) ionization, serves as a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions.

The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the aldehyde functional group and the cleavage of the bond between the two heterocyclic rings. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29). libretexts.org The stability of the resulting heterocyclic aromatic cations would make these fragmentation routes favorable.

Further fragmentation could involve the decomposition of the thiophene and pyridine rings. The presence of sulfur and nitrogen isotopes would also contribute to the isotopic pattern of the molecular ion and fragment peaks (e.g., M+2 peak for the sulfur isotope). sapub.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure m/z (approx.)
[C₁₀H₇NOS]⁺ Molecular Ion 189
[C₁₀H₆NOS]⁺ Loss of Hydrogen radical (-H) 188
[C₉H₇NS]⁺ Loss of Formyl radical (-CHO) 160
[C₅H₄N]⁺ Pyridyl cation 78

Ionization Techniques (e.g., ESI, EI, MALDI)

The choice of ionization technique in mass spectrometry is critical and depends on the analyte's properties and the desired information. For this compound, several methods are applicable.

Electron Ionization (EI): This is a hard ionization technique that bombards the sample with high-energy electrons, causing extensive fragmentation. emory.eduyoutube.com While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation. emory.eduyoutube.com It is particularly useful when coupled with Gas Chromatography (GC-MS) for volatile compounds. youtube.com

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for producing intact protonated molecules ([M+H]⁺). emory.educreative-proteomics.com It is suitable for polar and thermally labile molecules and is easily coupled with liquid chromatography (LC-MS). creative-proteomics.comfiveable.me This would be the method of choice for accurately determining the molecular weight of this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that typically produces singly charged ions of the intact molecule. creative-proteomics.comlibretexts.org The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization. creative-proteomics.comfiveable.me MALDI is well-suited for analyzing non-volatile molecules and can handle complex mixtures. fiveable.me

Table 2: Comparison of Ionization Techniques for this compound

Technique Ionization Type Information Obtained Advantages
EI Hard Structural (Fragmentation Pattern) Detailed structural information, reproducible spectra. youtube.com
ESI Soft Molecular Weight ([M+H]⁺) Gentle ionization, suitable for LC-MS. emory.educreative-proteomics.com

| MALDI | Soft | Molecular Weight ([M]⁺ or [M+H]⁺) | Analyzes non-volatile and thermally labile molecules, produces mainly singly charged ions. fiveable.melibretexts.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Aldehyde Carbonyl

The aldehyde group in this compound has two highly characteristic vibrational modes.

C=O Stretch: The carbonyl (C=O) stretching vibration gives rise to a strong and distinct absorption band. For saturated aliphatic aldehydes, this band appears in the 1740-1720 cm⁻¹ region. orgchemboulder.com However, conjugation with an aromatic system, such as the thiophene ring, delocalizes the π-electrons and weakens the C=O double bond. This results in a shift of the absorption to a lower frequency (wavenumber), typically in the range of 1710-1685 cm⁻¹. orgchemboulder.comjove.com

C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that typically appears as one or two moderate intensity bands in the 2830-2695 cm⁻¹ region. orgchemboulder.com A peak around 2720 cm⁻¹ is often a helpful diagnostic for the presence of an aldehyde, as it appears in a region where other C-H stretching absorptions are generally absent. orgchemboulder.com

Vibrational Modes of Thiophene and Pyridine Ring Systems

The thiophene and pyridine rings also display characteristic absorption bands in the IR spectrum.

Thiophene Ring: Aromatic C-H stretching vibrations for the thiophene ring are expected in the 3100–3000 cm⁻¹ region. globalresearchonline.net The ring itself has characteristic stretching vibrations (C=C and C-C) that typically appear in the 1600-1350 cm⁻¹ range. iosrjournals.org Specifically, substituted thiophenes show bands around 1530 cm⁻¹, 1430 cm⁻¹, and 1350 cm⁻¹. iosrjournals.org The C-S stretching mode is generally found at lower frequencies, between 850 and 600 cm⁻¹. iosrjournals.orgresearchgate.net

Pyridine Ring: The pyridine ring exhibits C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region. The C-H in-plane bending vibrations are found in the 1300-1000 cm⁻¹ range, while the C-H out-of-plane bending vibrations are typically observed between 900-650 cm⁻¹, with their exact position being dependent on the substitution pattern.

Table 3: Expected IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch Thiophene & Pyridine Rings 3100 - 3000 Medium-Weak
C-H Stretch Aldehyde (-CHO) 2830 - 2695 Medium (often two bands)
C=O Stretch Conjugated Aldehyde 1710 - 1685 Strong
C=C & C=N Stretch Thiophene & Pyridine Rings 1600 - 1450 Medium-Strong
C-H Bending Aromatic Rings 1300 - 1000 Medium

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, can absorb energy in the UV or visible range, promoting electrons to higher energy molecular orbitals. wikipedia.org

Electronic Transitions and Chromophoric Analysis

The structure of this compound contains an extended conjugated system encompassing the pyridine ring, the thiophene ring, and the aldehyde carbonyl group. This extensive conjugation significantly influences its electronic absorption spectrum. Two primary types of electronic transitions are expected for this molecule:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org Due to the extended conjugation in the molecule, these transitions are expected to be of high intensity (large molar absorptivity) and occur at longer wavelengths compared to non-conjugated systems. libretexts.orglibretexts.org

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), specifically the lone pair electrons on the oxygen and nitrogen atoms, to a π* antibonding orbital. wikipedia.orglibretexts.org These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.orgyoutube.com For aldehydes and ketones, the n→π* transition absorbs in the 275-295 nm range. libretexts.org

The presence of the interconnected pyridine and thiophene rings, both electron-rich aromatic systems, coupled with the electron-withdrawing aldehyde group, creates a significant chromophore. This delocalization of electrons across the entire molecular framework lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) into the near-UV or even the visible region.

Table 4: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity
π → π* π (HOMO) → π* (LUMO) >200 nm High

X-ray Crystallography for Solid-State Structure Determination.5.5.1. Crystal Packing and Intermolecular Interactions.5.5.2. Bond Lengths, Bond Angles, and Dihedral Angles.

Further research, specifically the synthesis of single crystals of this compound and their analysis via single-crystal X-ray diffraction, would be required to obtain the necessary data to complete this advanced spectroscopic characterization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. For derivatives of thiophene-3-carbaldehyde, Density Functional Theory (DFT) is a commonly employed method to determine optimized geometry, electronic properties, and charge distributions. nih.govresearchgate.net

The geometry of thiophene-3-carbaldehyde is defined by the spatial arrangement of its constituent atoms. Due to the rotation around the single bond connecting the carbaldehyde group to the thiophene (B33073) ring, the molecule can exist in different conformations. Ab-initio molecular orbital calculations have been performed to determine the preferred conformation and the energy barriers associated with this rotation. rsc.org

The two primary planar conformers are designated as S,O-trans (where the sulfur and oxygen atoms are on opposite sides of the C-C bond) and S,O-cis. Theoretical calculations indicate that the S,O-trans conformer is the more stable form. rsc.org The energy barrier for the rotation of the formyl group in thiophene-3-carbaldehyde has been calculated, providing insight into the molecule's flexibility. rsc.org

Optimized geometric parameters, such as bond lengths and angles, for thiophene-based structures have been determined through DFT calculations. These theoretical values are generally in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.netmdpi.com

Table 1: Representative Calculated Geometric Parameters for a Thiophene-Carbaldehyde Moiety.
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.23 - 1.25 Å
C-C (ring-aldehyde)1.45 - 1.46 Å
C-S (in ring)~1.72 Å
C-C (in ring)1.36 - 1.42 Å
Bond Angle (°)C-C-O119.7° - 121.1°
C-S-C~93.2°
S-C-C~114.2°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

In computational studies on hydrazone derivatives of thiophene-3-carbaldehyde, DFT calculations (at the B3LYP/6–311++G(d,p) level) have been used to model these electronic properties. nih.govresearchgate.net The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The analysis of these orbitals shows that the electron densities are generally dispersed across the entire molecular structure. nih.gov For thiophene-containing systems, the HOMO densities are often influenced by the electronegativity of the sulfur and oxygen atoms and are distributed on the thiophene ring and the C=N function in derivatives. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Thiophene-3-carbaldehyde Derivative.
ParameterCalculated Value (eV)
EHOMO-6.102
ELUMO-2.193
ΔE (HOMO-LUMO Gap)3.909

Note: The values are for 4-{(2E)−2-[(thiophen-3yl)methylidene]hydrazinyl}benzoic acid, a derivative of thiophene-3-carbaldehyde, calculated via DFT. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and indicate sites susceptible to electrophilic attack. In molecules containing a carbaldehyde group, the most negative potential is typically located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and represent sites prone to nucleophilic attack. The hydrogen atoms, particularly the aldehydic proton, often show a positive electrostatic potential.

Neutral Regions (Green): These areas have a near-zero potential and are typically found over parts of the carbon skeleton.

For hydrazone derivatives of thiophene-3-carbaldehyde, MEP analysis confirms that the electron density is primarily concentrated around the electronegative nitrogen and oxygen atoms, which are identified as the most reactive sites for electrophilic interactions. nih.govresearchgate.net

Charge distribution analysis provides quantitative data on the partial atomic charges within a molecule, offering further insight into its reactivity and electrostatic interactions. Methods like Mulliken population analysis are used in computational chemistry to assign charges to individual atoms. nih.gov

In the thiophene-carbaldehyde structure, the high electronegativity of the oxygen atom in the carbonyl group results in a significant partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon. This polarization is fundamental to the characteristic reactions of aldehydes. The thiophene ring itself has a complex charge distribution influenced by the sulfur heteroatom.

Bond order analysis helps in understanding the nature of the chemical bonds (single, double, triple) and the degree of π-conjugation within the molecule. For conjugated systems like thiophene-3-carbaldehyde, the bond orders of the C-C bonds within the ring and the bond connecting the ring to the aldehyde group can indicate the extent of electron delocalization, which influences the molecule's stability and electronic properties. rsc.org

Reaction Mechanism Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed pathway from reactants to products.

A key reaction for aldehydes is the aldol (B89426) condensation, which involves the formation of a carbon-carbon bond. sid.ir Theoretical studies using DFT can elucidate the multi-step mechanism of such reactions. nih.govcore.ac.uk The process involves identifying all intermediates and, crucially, the transition state (TS) for each elementary step. A transition state is a high-energy, transient configuration along the reaction coordinate that connects reactants and products. nih.gov

The identification of a transition state is typically achieved using computational methods like the climbing image nudged elastic band (CI-NEB) or dimer methods. nih.gov Once a potential transition state structure is located, it must be characterized to confirm it is a true first-order saddle point on the potential energy surface. This is done by performing a vibrational frequency analysis. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking or the formation of a new bond). researchgate.net

For a representative reaction like the aldol condensation of acetaldehyde, the mechanism involves:

Enolate Formation: A proton is abstracted from the α-carbon. The TS for this step involves the partial breaking of the C-H bond and partial formation of a bond with a base.

C-C Bond Formation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of another aldehyde molecule. The TS for this rate-limiting step features the partial formation of the new C-C bond. acs.org

Protonation and Dehydration: Subsequent steps lead to the final product.

The activation barrier (Ea) for each step is calculated as the energy difference between the transition state and the initial state (reactants or intermediate). nih.gov These calculated barriers provide a quantitative measure of the reaction kinetics. nih.govcore.ac.uk

Spectroscopic Property Predictions

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and understand the electronic and vibrational properties of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. The standard method involves optimizing the molecular geometry using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)), followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the isotropic shielding constants. idc-online.comliverpool.ac.uk These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can significantly improve the accuracy of the predictions, as chemical shifts can be sensitive to the molecular environment. idc-online.comrsc.org For 5-(Pyridin-3-YL)thiophene-3-carbaldehyde, such calculations would predict distinct signals for each proton and carbon atom, reflecting the molecule's asymmetric nature.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Disclaimer: The following data is for illustrative purposes only, showing a typical comparison between calculated and experimental values. It does not represent actual data for this compound.

Proton PositionCalculated Shift (ppm)Experimental Shift (ppm)
Aldehyde-H9.859.82
Thiophene-H (pos. 2)8.158.11
Thiophene-H (pos. 4)7.907.87
Pyridine-H (pos. 2)8.958.91
Pyridine-H (pos. 4)7.607.56
Pyridine-H (pos. 5)7.407.37
Pyridine-H (pos. 6)8.658.62

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations not only predict the positions of absorption bands but also help in assigning these bands to specific molecular motions, such as stretching, bending, or wagging of bonds. q-chem.com These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT/B3LYP).

The output provides a list of harmonic frequencies. Because these calculations often overestimate vibrational frequencies compared to experimental results, the computed values are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. researchgate.net For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, C=C and C=N stretching modes of the aromatic rings, and C-H bending modes. researchgate.net

Table 3: Hypothetical Predicted IR Frequencies for this compound

Disclaimer: This table contains representative data to illustrate the output of a vibrational frequency calculation. The values are not based on published results for this molecule.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Vibrational Assignment
31503024Aromatic C-H Stretch
17251656Aldehyde C=O Stretch
16101546Aromatic Ring C=C/C=N Stretch
14801421Aromatic Ring Skeletal Vibration
850816C-H Out-of-Plane Bend

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The prediction of UV-Vis absorption maxima (λmax) is commonly achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones.

The results provide the wavelength of the absorption, its oscillator strength (a measure of the transition's intensity), and the nature of the transition (e.g., π → π* or n → π). mdpi.com For a conjugated system like this compound, TD-DFT calculations would likely predict intense π → π transitions responsible for its primary UV absorption bands, as well as a weaker, lower-energy n → π* transition associated with the aldehyde's carbonyl group. researchgate.netresearchgate.net

Table 4: Hypothetical Predicted UV-Vis Absorption Maxima for this compound

Disclaimer: The following data is a hypothetical representation of TD-DFT calculation results and is for illustrative purposes only.

TransitionPredicted λmax (nm)Oscillator Strength (f)Description
S₀ → S₁3450.02n → π
S₀ → S₂2900.75π → π
S₀ → S₃2550.48π → π*

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules interact with each other governs their physical properties in the solid state (e.g., crystal packing) and in solution. Computational methods are used to investigate and quantify these non-covalent interactions. For this compound, several types of intermolecular interactions are plausible.

Hydrogen Bonding: The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aldehyde proton is generally not acidic enough to be a strong donor. However, in the presence of suitable donor molecules, the aldehyde's carbonyl oxygen can also act as a hydrogen bond acceptor.

π-π Stacking: The electron-rich thiophene ring and the electron-deficient pyridine ring can engage in strong π-π stacking interactions. mdpi.com These interactions are crucial for the formation of ordered molecular assemblies. Computational analysis can determine the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped) and the associated stabilization energy.

Chalcogen Bonding: The sulfur atom in the thiophene ring possesses a region of positive electrostatic potential (a σ-hole) opposite the C-S bonds, which can interact favorably with nucleophiles, such as the imine nitrogen in related structures. nih.gov This type of interaction could also play a role in the crystal packing of the title compound.

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion, providing deep insight into the nature of the intermolecular forces at play. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Compounds

The unique arrangement of pyridine (B92270) and thiophene (B33073) rings, coupled with the reactive aldehyde functionality, makes 5-(pyridin-3-yl)thiophene-3-carbaldehyde a valuable starting material for the synthesis of a variety of complex heterocyclic systems. Heterocyclic compounds are fundamental in medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs containing such scaffolds. ontosight.ai The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the thiophene ring serves as a bioisostere for a benzene (B151609) ring, often improving the pharmacokinetic profile of a drug candidate.

The aldehyde group is a key functional handle that allows for a wide range of chemical transformations. For instance, it can readily undergo condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds, such as barbituric acid or thiobarbituric acid, to form more elaborate heterocyclic structures. chimicatechnoacta.ru This type of reaction, often catalyzed by green halogenating agents, provides an efficient route to novel pyrimidine (B1678525) derivatives with potential pharmacological relevance. chimicatechnoacta.ru

Furthermore, the aldehyde can be a precursor for the synthesis of chalcones, which are α,β-unsaturated ketones. The reaction of a thiophene-3-carbaldehyde derivative with an acetophenone (B1666503) in the presence of a base yields chalcone (B49325) structures. nih.gov These chalcones can then serve as intermediates for the synthesis of other heterocyclic systems like pyrazolines, which are known to exhibit a range of biological activities. The incorporation of both pyridine and thiophene rings into these complex structures is of significant interest for modulating their biological and physical properties.

Precursor in the Synthesis of Conjugated Polymers and Optoelectronic Materials

Thiophene-based conjugated polymers are a cornerstone of modern organic electronics, finding applications in field-effect transistors, solar cells, and light-emitting diodes due to their excellent electrical and optical properties. nih.gov The aldehyde group on this compound provides a reactive site for the incorporation of this unit into a polymer backbone. While direct polymerization of thiophene aldehydes can be challenging, they can be incorporated into larger, more readily polymerizable monomers. acs.org For example, a thiophene-aldehyde can be flanked by other thiophene derivatives, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to create a trimer that is more amenable to polymerization. acs.orgresearchgate.net

The resulting polymers, bearing pendant aldehyde groups, are highly functionalizable. These aldehyde moieties can be used for post-polymerization modifications, allowing for the fine-tuning of the polymer's properties. For instance, the aldehyde groups can be cross-linked to improve the material's stability and adhesion to substrates like indium tin oxide (ITO), which is crucial for the fabrication of electronic devices. researchgate.net The introduction of the pyridyl group into the polymer backbone can also influence the material's electronic properties, such as its energy bandgap and charge carrier mobility.

The donor-acceptor (D-A) architecture is a common design strategy for optoelectronic materials. In this context, the electron-rich thiophene ring can act as a donor unit, while the electron-deficient pyridine ring can function as an acceptor. This intramolecular charge transfer character is beneficial for applications in nonlinear optics and two-photon absorption, which have implications for bio-imaging. The aldehyde group can be used to further extend the π-conjugated system, a key factor in enhancing these optical properties.

Component in the Design of Novel Ligands for Catalysis

The pyridine and thiophene moieties in this compound make it an attractive scaffold for the design of novel ligands for transition metal catalysis. Pyridine is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metals due to the Lewis basicity of its nitrogen atom. alfachemic.com These pyridine-containing ligands have been successfully employed in various catalytic reactions, including polymerization, hydrogenation, and hydroformylation. alfachemic.com

The aldehyde functionality of this compound can be readily converted into other coordinating groups. For example, a Schiff base condensation with a primary amine can introduce an imine group, creating a bidentate or tridentate ligand in which both the pyridine nitrogen and the imine nitrogen can coordinate to a metal center. Thiophene-containing imino-pyridyl palladium(II) complexes, for instance, have been shown to be effective catalysts for Heck coupling reactions. fayoum.edu.eg The electronic and steric properties of the ligand, influenced by substituents on both the thiophene and pyridine rings, can have a pronounced effect on the catalytic activity. fayoum.edu.eg

The sulfur atom in the thiophene ring can also participate in metal coordination, although it is a softer Lewis base compared to the pyridine nitrogen. This potential for multi-point coordination can lead to the formation of highly stable and selective catalysts. The ability to easily modify the aldehyde group allows for the synthesis of a library of ligands with varying steric and electronic properties, which is crucial for optimizing catalytic performance for a specific chemical transformation.

Scaffold for Dendritic and Supramolecular Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture makes them suitable for a variety of applications, including drug delivery, catalysis, and light harvesting. Thiophene-based dendrimers have been synthesized and shown to self-assemble into well-ordered nanostructures, such as 2-D crystals and nanowires. nih.gov The ability of these dendrimers to form such structures is dependent on factors like molecular shape, size, and intermolecular interactions. nih.gov

In the broader context of supramolecular chemistry, the pyridyl-thiophene scaffold can be used to create molecules capable of forming well-defined assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The defined geometry and electronic properties of the this compound unit can be exploited to direct the formation of specific supramolecular structures with desired functions.

Future Research Directions and Perspectives

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of 5-(pyridin-3-yl)thiophene-3-carbaldehyde and its derivatives is foundational to exploring their properties and applications. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are established methods for forming the biaryl linkage, future research should focus on developing more efficient and selective synthetic routes. libretexts.orgsemanticscholar.orgysu.amnih.gov

Key areas for development include:

Catalyst Optimization: Research into novel palladium catalysts with tailored ligands could lead to higher yields, lower catalyst loadings, and milder reaction conditions. nih.gov The use of more earth-abundant metal catalysts, such as nickel or copper, should also be explored as a more sustainable alternative to palladium. nih.gov

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst Development Higher efficiency, sustainabilityNovel ligands for Pd, exploration of Ni and Cu catalysts
One-Pot Reactions Increased efficiency, reduced wasteTandem C-H activation/formylation
Flow Chemistry Scalability, safety, consistencyOptimization of reaction parameters in flow reactors

Exploration of Novel Reactivity Profiles and Cascade Reactions

The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations. Future research should venture beyond standard aldehyde chemistry to explore novel reactivity profiles and design elegant cascade reactions.

Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group, such as asymmetric aldol (B89426) or Michael additions, would provide access to chiral derivatives with potential applications in medicinal chemistry.

Cascade Reactions: Designing multi-step cascade reactions initiated by the reaction of the aldehyde would enable the rapid construction of complex molecular architectures from a simple starting material. For instance, a sequence involving a Knoevenagel condensation followed by an intramolecular cyclization could lead to novel fused heterocyclic systems. nih.gov

Photoredox Catalysis: The unique electronic properties of the pyridinylthiophene scaffold could be harnessed in photoredox-catalyzed reactions, where the molecule itself could act as a photosensitizer or a reactive intermediate in novel bond-forming reactions.

Integration into Hybrid Functional Materials

The combination of a thiophene (B33073) and a pyridine (B92270) ring in a single molecule makes this compound an attractive building block for the construction of advanced functional materials with tailored electronic and optical properties. researchgate.netresearchgate.net

Future research in this area could focus on:

Organic Electronics: The incorporation of this moiety into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) is a promising direction. nih.gov The interplay between the electron-donating thiophene and electron-accepting pyridine could lead to materials with desirable charge-transport properties.

Sensors: Derivatives of this compound could be designed as chemosensors. The pyridine nitrogen can act as a metal-coordinating site, and the thiophene-based framework can provide a fluorescent or colorimetric response upon binding to specific analytes.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom offers a coordination site for the integration of this molecule as a linker in the design of novel MOFs with potential applications in gas storage, catalysis, and separation.

Material ApplicationKey Molecular FeatureResearch Goal
Organic Electronics Conjugated π-systemTunable band gaps and charge mobility
Chemosensors Pyridine nitrogen as binding siteSelective and sensitive detection of analytes
Metal-Organic Frameworks Pyridine as a coordinating linkerPorous materials for storage and catalysis

Advanced In-Situ Spectroscopic Studies of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and discovering new reactivity. Advanced in-situ spectroscopic techniques can provide real-time insights into these processes.

Future research should employ techniques such as:

In-situ NMR and IR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data.

Surface-Enhanced Raman Spectroscopy (SERS): For studying heterogeneous catalytic reactions, such as the Suzuki-Miyaura coupling, on nanoparticle surfaces. aip.orgdntb.gov.ua This can help elucidate the role of the catalyst surface in the reaction mechanism.

Time-Resolved Spectroscopy: To study the dynamics of photoinduced processes, which is particularly relevant if the molecule is to be used in photoredox catalysis or light-emitting materials.

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the structure, reactivity, and electronic properties of molecules like this compound. semanticscholar.orgconicet.gov.arnih.gov

Future computational studies should focus on:

Reactivity Prediction: Using DFT calculations to predict the most likely sites for electrophilic and nucleophilic attack, and to calculate reaction barriers for various transformations. This can guide the design of new reactions and catalysts. mdpi.com

Electronic and Optical Properties: Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of derivatives, aiding in the design of new dyes, sensors, and materials for organic electronics. researchgate.netresearchgate.net

Modeling of Reaction Mechanisms: Detailed computational modeling of reaction pathways can provide insights into the transition states and intermediates of complex reactions, complementing experimental studies.

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound as a versatile chemical entity, paving the way for new discoveries in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Pyridin-3-YL)thiophene-3-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions or condensation of pyridine and thiophene precursors. For example, refluxing in pyridine with arylidenemalononitrile derivatives (e.g., 4 mmol) for 6 hours under inert conditions is a common approach . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol/DMF mixtures for recrystallization), and temperature control. Elemental analysis (C, H, N, S) and mass spectrometry (e.g., [M⁺] at m/z 475.0936) are critical for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and electronic environments. For instance, aromatic protons in pyridine and thiophene rings show distinct splitting patterns (δ 7.5–8.5 ppm) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves crystal packing and bond angles, though crystal quality may require iterative recrystallization .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict chemical shifts, which may deviate from experimental data due to solvent effects or conformational flexibility. Validate by comparing computed shifts (using Gaussian or ORCA) with experimental ¹H NMR, adjusting for solvent polarity (e.g., DMSO vs. CDCl₃). Discrepancies >0.5 ppm suggest impurities or incorrect tautomer assignments; re-examine synthesis or use 2D NMR (HSQC, HMBC) for confirmation .

Q. What strategies resolve low crystallinity in X-ray diffraction studies of this compound?

  • Methodological Answer : Poor crystallinity often stems from flexible aldehyde groups or solvent inclusion. Strategies include:

  • Screening crystallization solvents (e.g., THF/hexane vs. ethanol/DMF) .
  • Using SHELXD for phase refinement in low-resolution data .
  • Incorporating heavy atoms (e.g., bromine substituents) to enhance diffraction .

Q. How does the electronic structure of this compound influence its reactivity in multicomponent reactions?

  • Methodological Answer : The electron-withdrawing aldehyde and electron-donating pyridine/thiophene moieties create a polarized system, favoring nucleophilic additions at the aldehyde site. Computational studies (e.g., NBO analysis) quantify charge distribution, guiding reaction design. For example, Michael additions with malononitrile derivatives proceed efficiently under basic conditions due to enhanced electrophilicity at C3 .

Q. What are the challenges in synthesizing derivatives with heterocyclic extensions, and how can they be mitigated?

  • Methodological Answer : Steric hindrance from the pyridine ring complicates functionalization at the thiophene-3-position. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) under ligand-free conditions to minimize side reactions. Monitor reaction progress via TLC and isolate intermediates (e.g., 5-acetyl-2-amino derivatives) before final aldehyde oxidation .

Data Analysis and Contradiction Resolution

Q. How to address inconsistencies between elemental analysis and computational stoichiometry?

  • Methodological Answer : Discrepancies in C/H/N ratios may arise from hygroscopicity or incomplete combustion. Dry samples under vacuum (24 h, 40°C) and repeat analysis. If deviations persist (<0.3%), validate via complementary methods (e.g., HRMS for molecular formula, XPS for heteroatom quantification) .

Q. What protocols ensure reproducibility in spectral data across different laboratories?

  • Methodological Answer : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ with TMS reference) and calibrate MS instruments using certified reference compounds (e.g., sodium formate clusters). Share raw data (FID files for NMR, .RAW for MS) to enable cross-validation .

Tables for Key Data

Property Technique Example Data Source
Molecular WeightHRMS[M⁺] m/z 475.0936
Elemental CompositionCHNS AnalysisC: 73.34%; H: 3.80%; N: 5.87%; S: 13.47%
Crystal StructureXRD (SHELXL)Space Group P2₁/c, Z = 4
¹H NMR (DMSO-d₆)500 MHz NMRδ 9.85 (s, 1H, CHO), 8.65 (d, 1H, Py-H)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.